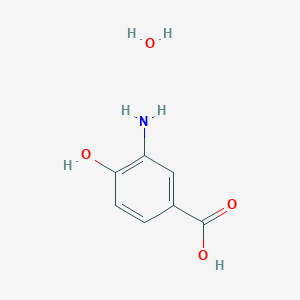

3-Amino-4-hydroxybenzoic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

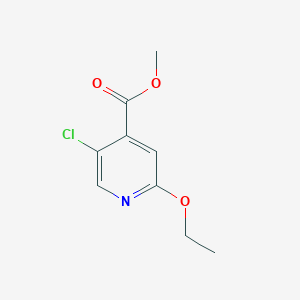

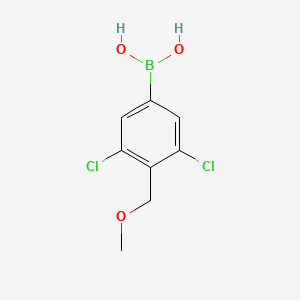

3-Amino-4-hydroxybenzoic acid hydrate is a fine chemical that is used as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals . It has a molecular weight of 171.15 and appears as a white to brown solid .

Synthesis Analysis

The synthesis of 3-amino-4-hydroxybenzoic acid involves using 4-chloro-3-nitrobenzoic acid as the starting material. The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro-3-nitrobenzoic acid, with a preferred reaction time of 3.5 hours . The intermediate 4-hydroxy-3-nitrobenzoic acid is reduced by hydrogen gas with a 5% Pd/C activator .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is1S/C7H7NO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H2 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-amino-4-hydroxybenzoic acid include hydrolysis and reduction . The hydrolysis process involves the reaction of 4-chloro-3-nitrobenzoic acid with sodium hydroxide . The reduction process involves the reaction of the intermediate 4-hydroxy-3-nitrobenzoic acid with hydrogen gas in the presence of a 5% Pd/C activator .Physical And Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 171.15 . It is stored at a temperature of +4°C .科学的研究の応用

Protein Dynamics and Electrostatics

Research on para-Hydroxybenzoate hydroxylase, a close relative of 3-Amino-4-hydroxybenzoic acid hydrate, has shed light on the intricate protein dynamics and electrostatic interactions essential for catalytic processes within biological systems. These studies, often employing detailed analysis of enzyme mutants and employing biophysical techniques, highlight the compound's relevance in understanding enzyme function and protein structure modulation (Entsch, Cole, & Ballou, 2005).

Environmental Fate and Behavior

Another area of application is the environmental fate and behavior of parabens, which share a structural similarity with this compound. Studies focusing on the occurrence, fate, and behavior of parabens in aquatic environments provide insights into the environmental impact of these compounds, highlighting their biodegradability and potential effects as endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Activities

The pharmacological characteristics of compounds structurally related to this compound, such as Gallic acid, have been extensively reviewed, revealing their potent anti-inflammatory properties and mechanisms of action. These studies underscore the compound's potential in treating inflammation-related diseases, opening avenues for therapeutic applications (Bai et al., 2020).

Advanced Oxidation Processes

In the context of advanced oxidation processes, amino acids, including those similar in structure to this compound, have been reviewed for their roles in gas hydrate inhibition, CO2 capture, and natural gas storage. This highlights the compound's significance in energy and environmental research, particularly in hydrate-based technologies (Bavoh et al., 2019).

Nutritional and Health Impacts

Finally, the impact of phenolic acids, akin to this compound, on health has been a subject of extensive study. Research focusing on the stability of these compounds during food processing and their health benefits, particularly their antioxidant properties, underscores the broader implications of such compounds in nutrition and health (Rashmi & Negi, 2020).

作用機序

Target of Action

3-Amino-4-hydroxybenzoic Acid Hydrate (3,4-AHBA) is primarily targeted by the recombinant Corynebacterium glutamicum strain KT01, which expresses the griH and griI genes derived from Streptomyces griseus .

Mode of Action

The specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen (DO). It was found to be eightfold higher under oxygen limitation (DO = 0 ppm) than under aerobic conditions (DO ≥ 2.6 ppm) .

Biochemical Pathways

The synthetic pathway of γ-amino acid 3,4-AHBA differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels (0, 2.6, and 5.3 ppm) using the DO-stat method . Results of the metabolome analysis revealed metabolic shifts in both the central metabolic pathway and amino acid metabolism at a DO of < 33% saturated oxygen .

Pharmacokinetics

It is known that the compound has high gi absorption .

Result of Action

The production of 3,4-AHBA results in changes in the metabolic state in response to DO concentration . An ldh deletion mutant, with the loss of lactate dehydrogenase, exhibited 3.7-fold higher specific productivity of 3,4-AHBA at DO = 0 ppm as compared to the parent strain KT01 and produced 5.6 g/L 3,4-AHBA in a glucose fed-batch culture .

Action Environment

The action of this compound is influenced by environmental factors such as oxygen levels. Under oxygen limitation, the specific productivity of 3,4-AHBA increases . The compound is stored at a temperature of +4C , and strong oxidizing agents are incompatible with it .

Safety and Hazards

将来の方向性

3-Amino-4-hydroxybenzoic acid serves as a precursor for thermostable bioplastics . Enhanced production of this compound has been achieved under oxygen limitation by recombinant Corynebacterium glutamicum . This suggests potential future directions in the industrial production of this compound and its application in the production of thermostable bioplastics .

特性

IUPAC Name |

3-amino-4-hydroxybenzoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJRQUCNMUFIQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)